molecular formula C16H17N5O2S B2859918 6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide CAS No. 2209766-31-2

6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide

Cat. No. B2859918
CAS RN: 2209766-31-2
M. Wt: 343.41
InChI Key: FEMQKOJXQRSKOF-UHFFFAOYSA-N
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Description

6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a protein kinase called GSK-3β, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide involves the inhibition of GSK-3β, which is a key regulator of various cellular processes. GSK-3β is involved in the phosphorylation of various proteins, including tau protein, which is a hallmark of Alzheimer's disease. Inhibition of GSK-3β by 6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide leads to the dephosphorylation of tau protein, which reduces the formation of neurofibrillary tangles and improves cognitive function.
Biochemical and Physiological Effects:
6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages and reduce the production of reactive oxygen species in neuronal cells. It has also been shown to reduce the proliferation of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide in lab experiments is its high potency and specificity for GSK-3β inhibition. It is also relatively easy to synthesize and has good stability. However, one of the limitations of using 6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide is its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide. One direction is the development of more potent and selective GSK-3β inhibitors for the treatment of various diseases. Another direction is the study of the potential use of 6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide in combination with other drugs for synergistic effects. Additionally, the study of the pharmacokinetics and pharmacodynamics of 6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide in animal models and humans is an important direction for future research.

Synthesis Methods

The synthesis of 6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide involves a multi-step process. The first step is the synthesis of 6-bromo-3-cyanopyridine, which is then reacted with 6-piperidin-1-ylpyridin-3-amine to form 6-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-carbonitrile. This intermediate is then reacted with sulfonamide to form the final product, 6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide.

Scientific Research Applications

6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models. It has also been studied for its potential use in the treatment of Alzheimer's disease, bipolar disorder, and diabetes.

properties

IUPAC Name

6-cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c17-10-13-4-6-15(12-18-13)24(22,23)20-14-5-7-16(19-11-14)21-8-2-1-3-9-21/h4-7,11-12,20H,1-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMQKOJXQRSKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)NS(=O)(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-N-(6-piperidin-1-ylpyridin-3-yl)pyridine-3-sulfonamide

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